3-(3-Benzothienyl)-D-alanine

説明

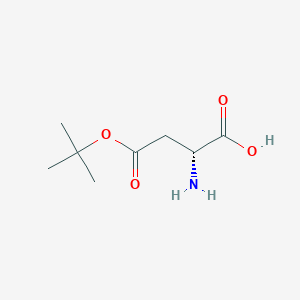

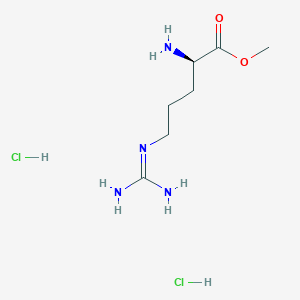

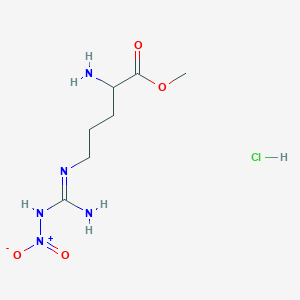

“3-(3-Benzothienyl)-D-alanine” is an alanine derivative . It has a molecular formula of C16H19NO4S and a molecular weight of 321.4 g/mol . It is also known by other names such as BOC-3-(3-BENZOTHIENYL)-DL-ALANINE .

Synthesis Analysis

The synthesis of “this compound” can be achieved through the utilization of titration calorimetry and synthetic chemistry methods . A study has reported the directed-evolution of translation systems that allow the incorporation of unnatural amino acids with similar efficiency to natural amino acids .Molecular Structure Analysis

The InChI of “this compound” isInChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19) . The Canonical SMILES is CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O . Chemical Reactions Analysis

The engineered chimeric phenylalanine systems dramatically increase the yield of proteins bearing unnatural amino acids (UAAs), through systematic engineering of the aminoacyl-tRNA synthetase and its respective cognate tRNA . These engineered synthetase/tRNA pairs allow single-site and multi-site incorporation of UAAs with efficiencies similar to those of natural amino acids (NAAs) and high fidelity .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 321.4 g/mol , XLogP3-AA of 3.5 , Hydrogen Bond Donor Count of 2 , Hydrogen Bond Acceptor Count of 5 , and Rotatable Bond Count of 6 .科学的研究の応用

Photophysical Properties and Applications : The solvatochromic properties of benzothienyl-alanine derivatives, including their photophysical characteristics in different solvent environments, are explored for potential applications in biophysical studies and fluorescent amino acids research (Guzow et al., 2013).

Medicinal Chemistry and Hormone Research : Heterocyclic aromatic amino acids like 3-(3-Benzothienyl)-D-alanine have been synthesized and used in the preparation of analogues of luteinizing hormone-releasing hormone (LH-RH), yielding potent agonist analogues (Nestor et al., 1984).

Protein Research and Engineering : The tryptophan analog 3-benzothienyl-l-alanine (Bta) has been used in protein research, specifically in substituting tryptophan in proteins to study the importance of hydrogen bonds and aromatic side chains in protein function (Englert et al., 2015).

Fluorescent Monosaccharide Sensors : Certain derivatives of benzothienyl-alanine have been studied for their potential as selective sensors for monosaccharides like fructose, owing to their binding properties at physiological pH (Guzow et al., 2012).

Bioorganic-Inorganic Interface Study : The interaction of alanine, including its derivatives, with inorganic surfaces like silica has been researched, providing insights into biomolecular recognition and interactions at the molecular level, relevant for nanotechnology and biomedical applications (Ben Shir et al., 2010).

Chemosensors for Metal Cations : Derivatives of benzothienyl-alanine have been synthesized and evaluated as chemosensors for various metal cations, demonstrating their potential in bioinspired frameworks for metal ion recognition (Esteves et al., 2018).

Influence in Peptide Agonism and Antagonism : The substitution of specific amino acids in peptide sequences with this compound can switch the behavior of peptides from inverse agonism to agonism, indicating its significant role in the biological activity of peptides (Els et al., 2012).

Transition Metal Ion Detection : A derivative of this compound has been developed as a specific chemosensor for detecting transition and rare-earth metal ions, showcasing its applicability in environmental and analytical chemistry (Guzow et al., 2004).

将来の方向性

The future directions for “3-(3-Benzothienyl)-D-alanine” could involve further expanding the substrate scope of orthogonal translation by a semi-rational approach . This could involve redesigning the efficiency of the Mm PylRS . The strategy could also significantly improve the orthogonal translation efficiency with the previously activated analog 3-benzothienyl-l-alanine .

作用機序

生化学分析

Biochemical Properties

3-(3-Benzothienyl)-D-alanine has been found to effectively inhibit mitochondrial translation by binding to the ribosome in a manner similar to natural amino acids . By binding to the formyl group at position 37 of proteins, it blocks the synthesis of proteins necessary for mitochondrial functionality .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit protein synthesis. This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the ribosome. By binding to the formyl group at position 37 of proteins, it blocks the synthesis of proteins necessary for mitochondrial functionality .

特性

IUPAC Name |

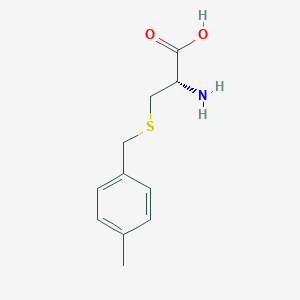

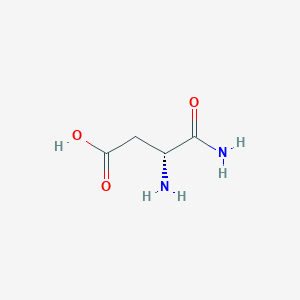

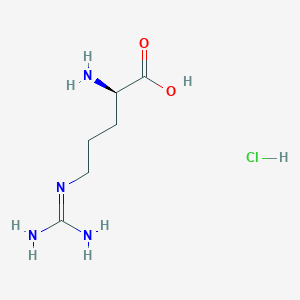

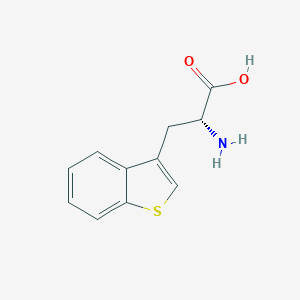

(2R)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUUPDQWKHTCAX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357535 | |

| Record name | 3-(3-Benzothienyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111139-55-0 | |

| Record name | 3-(3-Benzothienyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。